
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an azetidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the azetidine ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the azetidine ring results in a more saturated ring structure.
Scientific Research Applications
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives and silyl-protected compounds.
- Examples include (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(methyl)azetidine-1-carboxylate and (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(ethyl)azetidine-1-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H33NO4Si |
|---|---|
Molecular Weight |
331.52 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
InChI Key |
ZHTYVWVJOUGBNM-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO[Si](C)(C)C(C)(C)C)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CO[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


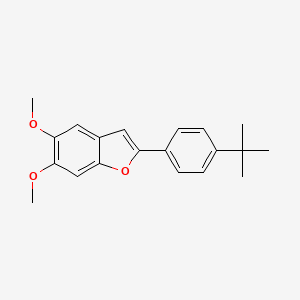
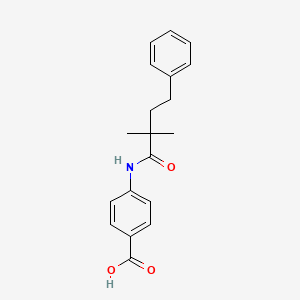
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
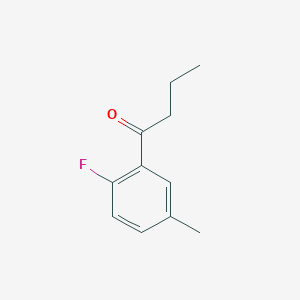
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
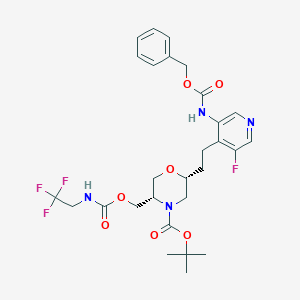
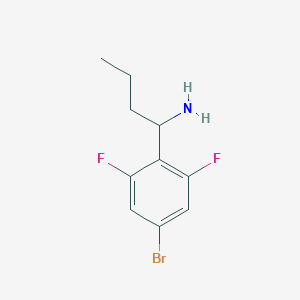
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)
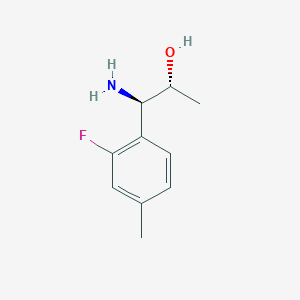




![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)
